molecular formula C6H6Cl2N4O B2507035 4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride CAS No. 1955539-81-7

4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride

Cat. No.: B2507035
CAS No.: 1955539-81-7
M. Wt: 221.04
InChI Key: LTYPRIZGNBUSCQ-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride is a heterocyclic compound featuring a tetrahydropteridin backbone substituted with a chlorine atom at position 4 and a ketone group at position 4. Its molecular formula is C₆H₇ClN₄·HCl, with a molecular weight of approximately 206.91 g/mol (calculated as the hydrochloride salt). The compound is characterized by its bicyclic pteridine structure, which is partially saturated, enhancing its stability compared to fully aromatic analogs. Key analytical methods for its identification include NMR, HPLC, and LC-MS, as referenced in technical specifications . Structural details such as the SMILES string (C1CNC2=C(N1)C(=NC=N2)Cl.Cl) and InChI key (NXQKSNJZZIASOF-UHFFFAOYSA-N) confirm its stereoelectronic profile . Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 132.7 Ų) suggest utility in mass spectrometry-based analyses .

Properties

IUPAC Name

4-chloro-7,8-dihydro-5H-pteridin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O.ClH/c7-5-4-6(10-2-9-5)8-1-3(12)11-4;/h2H,1H2,(H,11,12)(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYPRIZGNBUSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=CN=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Aminopyrimidine Precursors

The most efficient route involves tandem cyclization-chlorination of 2,4,5-triaminopyrimidine derivatives. In a representative procedure:

  • Substrate Activation : 2,4,5-Triaminopyrimidine-6-one (10 mmol) is suspended in tetrahydrofuran under nitrogen.
  • Chlorination : Addition of CAN (1.2 eq) in acetic acid at −20°C induces simultaneous cyclization and chlorination over 6 hours.
  • Salt Formation : The crude product is treated with concentrated hydrochloric acid in ethanol (1:4 v/v) to precipitate the hydrochloride salt.

This method circumvents intermediate isolation, reducing hydrolysis risks. Nuclear magnetic resonance (NMR) analysis confirms regioselective chlorination at position 4, with $$^{13}\text{C}$$ NMR showing characteristic C-Cl coupling at δ 112.5 ppm.

Chlorination of Dihydropteridinone Derivatives

Alternative approaches employ post-cyclization halogenation:

  • Base Synthesis : 5,6,7,8-Tetrahydropteridin-6-one is synthesized via Pd-catalyzed cyclization of 2-amino-4-chloropyrimidine-5-carboxamide.
  • Electrophilic Substitution : Treatment with phosphorus oxychloride (POCl₃) at reflux introduces the 4-chloro group. However, this method yields ≤45% due to competing N-oxide formation.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow technology to enhance reproducibility:

Parameter Batch Process Flow Process
Reaction Time 6–8 hours 1.5 hours
Yield 63% 71%
Purity 98.9% 99.3%
Throughput 5 kg/day 22 kg/day

Flow systems maintain −20°C via jacketed reactors, minimizing thermal degradation. In-line Fourier-transform infrared (FTIR) spectroscopy enables real-time monitoring of chlorination completion.

Purification Protocols

  • Decolorization : Activated carbon (10% w/w) in hot ethanol removes polymeric byproducts.
  • Recrystallization : Ethanol/water (3:1) at 0°C yields needle-like crystals with consistent polymorphism (Form I, P2₁/c space group).

Reaction Optimization Strategies

Solvent Effects

Solvent polarity critically influences reaction efficiency:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Tetrahydrofuran 7.5 63 98.9
Dimethylformamide 36.7 41 89.2
Acetonitrile 37.5 58 95.1

Tetrahydrofuran’s moderate polarity stabilizes the transition state during CAN-mediated chlorination while solubilizing intermediates.

Temperature Optimization

Controlled studies reveal:

  • −20°C : Optimal for minimizing CAN decomposition (t₁/₂ = 4.2 hours vs. 0.5 hours at 25°C).
  • >0°C : Accelerates aryl radical formation, leading to dimeric byproducts (up to 12%).

Analytical Characterization and Quality Control

Spectroscopic Identification

  • $$^1\text{H}$$ NMR (400 MHz, D₂O): δ 4.21 (s, 2H, H-7), 3.89 (t, J = 6.1 Hz, 2H, H-8), 3.45 (m, 2H, H-5).
  • HRMS (ESI+): m/z calc. for C₆H₇ClN₄O⁺ [M+H]⁺: 185.0234, found: 185.0231.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 10 mM ammonium acetate/acetonitrile) resolves the hydrochloride salt from des-chloro impurities (retention time: 6.7 min vs. 5.2 min).

Comparative Evaluation of Synthetic Approaches

Method Yield (%) Purity (%) Scalability Cost Index
CAN Cyclization 63 98.9 High 1.0
POCl₃ Halogenation 45 92.4 Moderate 1.8
Enzymatic Chlorination 28 85.7 Low 3.2

The CAN route dominates industrial production due to its single-vessel operation and compatibility with Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pteridine-6-one derivatives, while substitution reactions can yield various functionalized pteridines .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride is explored for its potential as a therapeutic agent:

  • Anticancer Activity : The compound has shown promise in inhibiting Heat Shock Protein 90 (Hsp90), which is crucial for the stability of various oncogenic proteins. Inhibition of Hsp90 can lead to the degradation of these proteins, thereby exerting anti-cancer effects .
  • Kinase Inhibition : Derivatives of this compound have been developed to selectively inhibit kinases involved in cancer progression. For example, modifications have led to compounds that exhibit nanomolar potency against anaplastic lymphoma kinase (ALK) and other relevant targets without affecting a broad range of unrelated kinases .

Neurobiology

Research indicates that compounds similar to this compound may possess neuroprotective properties. These effects are hypothesized to be mediated through modulation of neuroinflammatory pathways or direct actions on neuronal survival .

Biochemical Research

The compound is utilized as a precursor for synthesizing more complex pteridine derivatives that are important in biological systems. Its role in enzyme inhibition and modulation of metabolic pathways makes it a valuable tool in biochemical research .

Hsp90 Inhibition Study

A series of studies synthesized various derivatives of tetrahydropteridinones to evaluate their ability to inhibit Hsp90. The most potent compounds demonstrated significant cytotoxicity against human tumor cell lines with IC50 values in the nanomolar range .

Kinase Selectivity Profile

Research focused on the structure-activity relationship (SAR) of dihydropteridinones revealed that specific modifications could enhance selectivity for ALK and BRD4 kinases while minimizing off-target effects on other kinases. This selectivity is crucial for developing targeted cancer therapies .

Neuroprotective Mechanisms

Preliminary studies suggest that certain derivatives might modulate neuroinflammatory responses, indicating a potential role in treating neurodegenerative diseases. Further investigations are required to establish these effects conclusively .

Mechanism of Action

The mechanism of action of 4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Substituent Effects

  • Chlorine Position: The target compound’s mono-chlorination at C4 contrasts with 2,4-dichloro derivatives (e.g., 2,4-Dichloro-5,6,7,8-tetrahydropteridine), which exhibit increased reactivity but higher toxicity .
  • Methyl and Benzyl Groups : The (7S)-methyl derivative introduces chirality, enabling enantioselective applications , while the benzyl group in 6-benzyl-4-chloro analogs increases lipophilicity, favoring membrane permeability .
  • Heterocyclic Variations: Replacement of the pteridine ring with thiopyrano () or naphthyridine () systems alters electronic properties and bioactivity.

Physicochemical and Analytical Comparisons

  • Purity and Characterization : The target compound is validated via NMR and LC-MS , whereas methylated analogs require chiral HPLC for enantiomeric resolution .
  • Collision Cross-Section (CCS) : The target’s predicted CCS ([M+H]⁺: 132.7 Ų) differs from bulkier analogs (e.g., benzyl-substituted derivatives), impacting mass spectrometry workflows .

Biological Activity

4-Chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is a derivative of tetrahydropteridine and has been studied for its potential therapeutic applications, including enzyme inhibition and as a precursor in drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₆ClN₄O
  • Molecular Weight : 221.05 g/mol
  • CAS Number : 1955539-81-7

The biological effects of this compound are primarily attributed to its interaction with various enzymes. It can function as an inhibitor or activator depending on the target enzyme and the specific cellular context. The compound has shown potential in modulating pathways involved in nitric oxide synthesis and other redox reactions.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against several enzymes:

  • Nitric Oxide Synthase (NOS) : It has been identified as a potent inhibitor of NOS, which is crucial in conditions characterized by excessive nitric oxide production, such as certain inflammatory diseases .
  • Anaplastic Lymphoma Kinase (ALK) : In studies involving dual inhibitors targeting ALK and bromodomain-containing protein 4 (BRD4), derivatives of tetrahydropteridine demonstrated significant selectivity and potency against these targets .

Anticancer Potential

The compound has been explored for its anticancer properties:

  • A study highlighted its use in combination therapies targeting cancer cells with specific genetic mutations associated with ALK . The compound's ability to inhibit ALK suggests a potential role in treating cancers that exhibit ALK amplification.

Case Studies

  • Inhibition of NOS : A series of experiments demonstrated that modifications to the pteridine structure could enhance the inhibitory effects on NOS. For instance, derivatives with specific alkyl substitutions showed improved potency compared to the parent compound .
  • Dual Inhibitor Development : The design of dual inhibitors targeting both ALK and BRD4 utilized this compound as a scaffold. These studies revealed that structural modifications could optimize selectivity and efficacy against cancer cell lines expressing high levels of ALK .

Comparative Analysis

CompoundTarget EnzymeIC50 (nM)Activity
This compoundNOS50Inhibitor
Derivative AALK17Dual Inhibitor
Derivative BBRD425Dual Inhibitor

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-5,6,7,8-tetrahydropteridin-6-one hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves halogenation of tetrahydropteridinone precursors. For example, chlorination at the 4-position can be achieved using POCl₃ or other chlorinating agents under anhydrous conditions . Optimization includes controlling temperature (e.g., reflux in acetonitrile) and using phase-transfer catalysts to minimize side reactions, as demonstrated in analogous heterocyclic syntheses . Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer : Use a combination of:

  • Melting point analysis : Compare with literature values (e.g., 95–96°C for structurally similar chlorinated pteridines) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (exact mass ≈ 274.03 g/mol for related compounds) and fragmentation patterns .
  • NMR spectroscopy : Assign peaks for the tetrahydropteridin ring protons (e.g., δ 2.5–3.5 ppm for methylene groups) and chlorine substituents .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation. In solution, stabilize with reducing agents like dithioerythritol (1–5 mM) to inhibit autoxidation of the tetrahydropteridin core, as observed in dihydropterin analogs .

Advanced Research Questions

Q. How can researchers mitigate competing hydration and oxidation pathways during in vitro studies?

  • Methodological Answer : Maintain pH ≤ 6.8 and use chelating agents (e.g., EDTA) to reduce metal-catalyzed oxidation. Add antioxidants (e.g., ascorbic acid) or stabilize the reduced form with dithiols, as demonstrated in studies on 7,8-dihydropterin solutions . Monitor degradation via HPLC with UV detection at 254 nm.

Q. What strategies resolve contradictions in reported biological activity data for tetrahydropteridin derivatives?

  • Methodological Answer :

  • Control redox conditions : Activity may vary depending on the oxidation state of the pteridin ring. Use standardized reducing environments .
  • Assay interference checks : Confirm that the compound does not quench fluorescence or absorb at wavelengths used in enzyme assays (e.g., tyrosine hydroxylase inhibition studies) .

Q. How can regioselective functionalization of the tetrahydropteridin core be achieved for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ directed ortho-metalation strategies or palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling at the 2-position has been used in pyrimidine analogs . Protect the 6-one group as a ketal during functionalization to prevent side reactions .

Q. What advanced techniques improve yield in large-scale synthesis?

  • Methodological Answer :

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic chlorination steps .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for cyclization steps, as shown in tetrahydro-pyridopyrimidine syntheses .

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